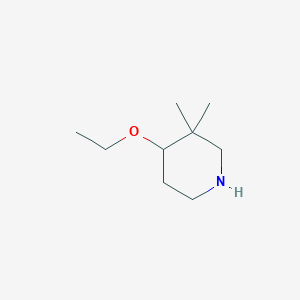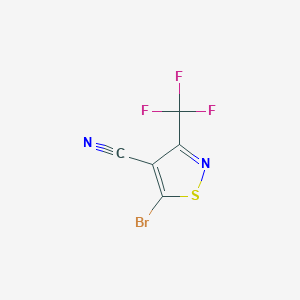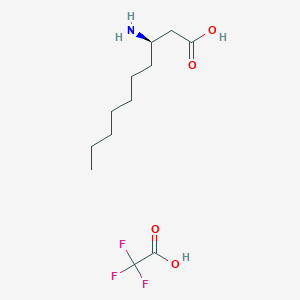
3,4-Dichloro-2-fluorobenzyl bromide
Overview
Description
3,4-Dichloro-2-fluorobenzyl bromide is a synthetic organic compound belonging to the class of benzyl halides. It is characterized by the presence of two chlorine atoms, one fluorine atom, and one bromine atom attached to a benzene ring. This compound is typically a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents such as methanol, chloroform, and toluene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-fluorobenzyl bromide generally involves the bromination of 3,4-Dichloro-2-fluorotoluene. One common method includes the reaction of 3,4-Dichloro-2-fluorotoluene with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide as a radical initiator. The reaction is typically carried out under reflux conditions in an organic solvent such as carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-fluorobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Electrophilic Aromatic Substitution: Products include nitro and sulfonic acid derivatives of the benzene ring.
Scientific Research Applications
3,4-Dichloro-2-fluorobenzyl bromide is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Research: It has been studied for its antibacterial properties and potential use in developing new antibiotics.
Medicinal Chemistry: It is used in the synthesis of compounds with potential therapeutic applications, such as antimalarial agents.
Industrial Applications: It is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-fluorobenzyl bromide primarily involves its reactivity as a benzyl halide. The bromine atom can be readily displaced by nucleophiles, leading to the formation of various substituted benzyl derivatives. In biological systems, its antibacterial activity is thought to result from its ability to alkylate nucleophilic sites in bacterial enzymes, thereby inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl bromide: Similar in structure but lacks the fluorine atom.
2-Fluorobenzyl bromide: Similar but lacks the chlorine atoms.
3,4-Dichlorotoluene: Similar but lacks the bromine atom.
Uniqueness
3,4-Dichloro-2-fluorobenzyl bromide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these substituents can also affect the compound’s physical and chemical properties, making it distinct from its analogs .
Properties
IUPAC Name |
1-(bromomethyl)-3,4-dichloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-1-2-5(9)6(10)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAFUAFGQPJKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1447069.png)










